molecular formula C11H18Cl2N2O B2958968 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride CAS No. 1021205-21-9

4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride

Cat. No. B2958968
CAS RN: 1021205-21-9
M. Wt: 265.18
InChI Key: XYVZCNOJLPYJPE-UHFFFAOYSA-N
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Description

“4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride” is a chemical compound with the molecular formula C11H18Cl2N2O . It is used in the development of Thalidomide based PROTACs .


Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, which are structurally similar to the compound , has been extensively studied . These compounds are synthesized via an efficient route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine, a compound similar to “this compound”, has been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Chemical Reactions Analysis

The chemical reactions involving piperidin-4-ol derivatives have been studied . These compounds possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 265.18. More detailed information about its physical and chemical properties can be found on PubChem .

Scientific Research Applications

Synthesis of Polyfunctionalized Compounds

One notable application involves the synthesis of polyfunctionalized 4H-pyran derivatives bearing a fluorochloro pyridyl moiety. These compounds were prepared using a one-pot multicomponent reaction catalyzed by piperidine, demonstrating an efficient synthetic route characterized by short reaction times, high yield, and ease of product separation (Ye et al., 2010).

Key Intermediate in Drug Synthesis

4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride derivatives have been identified as key intermediates in the synthesis of pharmaceuticals. For example, a robust three-step synthesis was developed for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the production of Crizotinib, highlighting its significance in the pharmaceutical industry (Fussell et al., 2012).

Medicinal Chemistry Applications

The compound's derivatives are instrumental in medicinal chemistry, serving as antagonists for specific receptors. For instance, modifications of the 4-pyridyl moiety to a 1-(substituted)piperidin-4-yl ring have been explored for developing water-soluble human A₃ adenosine receptor antagonists, demonstrating potential for intravenous infusion applications (Baraldi et al., 2012).

Future Directions

The compound “4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride” and similar compounds are being studied for their potential in the development of Thalidomide based PROTACs . This represents a promising future direction for this class of compounds.

properties

IUPAC Name

4-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11(3-6-12-7-4-11)8-10-2-1-5-13-9-10;;/h1-2,5,9,12,14H,3-4,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVZCNOJLPYJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CN=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1021205-21-9
Record name 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride
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